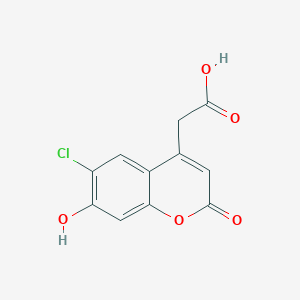

6-Chloro-7-hydroxycoumarin-4-acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Chloro-7-hydroxycoumarin-4-acetic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. Coumarins are benzopyrone derivatives that exhibit a wide range of pharmacological properties, including anticoagulant, anti-inflammatory, and antimicrobial activities .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-hydroxycoumarin-4-acetic acid typically involves the chlorination of 7-hydroxycoumarin followed by the introduction of an acetic acid moiety. One common method involves the reaction of 7-hydroxycoumarin with thionyl chloride to introduce the chlorine atom at the 6-position. This is followed by the reaction with chloroacetic acid under basic conditions to form the acetic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and green chemistry principles to minimize waste and improve yield .

化学反応の分析

Types of Reactions

6-Chloro-7-hydroxycoumarin-4-acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarin derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydrocoumarin derivatives.

Substitution: Amino or thiol-substituted coumarin derivatives.

科学的研究の応用

Antioxidant Activity

Overview : Coumarin derivatives, including 6-chloro-7-hydroxycoumarin-4-acetic acid, have been extensively studied for their antioxidant potential. The presence of hydroxyl groups significantly enhances their ability to scavenge free radicals.

Research Findings :

- A study demonstrated that the introduction of a hydroxyl group at position 7 improves peroxide scavenging activity significantly compared to unsubstituted coumarins. The IC50 value for this compound was found to be lower than that of standard antioxidants like ascorbic acid .

| Compound | IC50 (mg/L) |

|---|---|

| This compound | 7029 |

| Unsubstituted Coumarin | 24902 |

| Ascorbic Acid | 286 |

Fluorescent Probes

Overview : The compound has been utilized as a fluorescent probe in biochemical assays due to its ability to exhibit fluorescence upon binding to specific targets.

Case Study :

- A study identified the use of this compound as a competitive binding probe for macrophage migration inhibitory factor (MIF). The compound demonstrated high affinity for MIF's tautomerase active site, allowing for the development of sensitive assays to quantify MIF binding .

Fluorescence Characteristics :

- The compound exhibited significant fluorescence quenching upon binding to MIF, which can be measured to assess interactions with other molecules. This property was leveraged to create a novel assay format for studying MIF's biological activity.

Cell Analysis

Overview : The compound's fluorescent properties make it suitable for applications in cell analysis and imaging.

Research Findings :

- In cellular assays, this compound was shown to inhibit the proliferation of A549 lung cancer cells by interfering with the MIF-CD74 interaction. This suggests potential therapeutic applications in cancer treatment .

Synthesis and Derivatives

Overview : The synthesis of this compound and its derivatives is crucial for exploring structure-activity relationships.

Synthesis Methodology :

- Various synthetic routes have been explored, including coupling reactions with amino acids and peptide synthesis techniques . This allows researchers to modify the structure for enhanced biological activity.

| Synthesis Method | Yield (%) |

|---|---|

| Coupling with protected amino acids | 74 |

| Peptide synthesis via Fmoc method | 80 |

作用機序

The mechanism of action of 6-Chloro-7-hydroxycoumarin-4-acetic acid involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s ability to form hydrogen bonds and hydrophobic interactions with proteins and nucleic acids contributes to its biological activity .

類似化合物との比較

Similar Compounds

7-Hydroxycoumarin-4-acetic acid: Lacks the chlorine atom at the 6-position.

7-Methoxycoumarin-4-acetic acid: Contains a methoxy group instead of a hydroxyl group at the 7-position

Uniqueness

6-Chloro-7-hydroxycoumarin-4-acetic acid is unique due to the presence of both a chlorine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity compared to other coumarin derivatives .

生物活性

6-Chloro-7-hydroxycoumarin-4-acetic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound has garnered attention in scientific research due to its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of coumarin derivatives, including this compound, is primarily attributed to their interaction with various biological targets:

- Enzyme Inhibition : Coumarins can inhibit key enzymes involved in metabolic processes. For instance, they have been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.

- Cell Signaling Modulation : These compounds can modulate cell signaling pathways related to inflammation and apoptosis. They interact with receptors and enzymes that influence cellular responses to stress and injury.

Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator of inflammation .

Antimicrobial Activity

This compound has shown promising antimicrobial effects against various pathogens. Studies report that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. The minimum inhibitory concentration (MIC) for some bacterial strains has been reported as low as 15 μg/mL .

Anticancer Properties

The anticancer potential of coumarin derivatives, including this compound, has been explored in several studies. These compounds induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. For example, they have been shown to suppress the growth of tumor cells in vitro and in vivo models .

Pharmacokinetics

The pharmacokinetics of this compound suggest good absorption and distribution characteristics. It is primarily metabolized in the liver via cytochrome P450 enzymes, leading to various metabolites that may also contribute to its biological effects .

Study on Antitubercular Activity

A recent study evaluated the antitubercular activity of coumarin derivatives, including those similar to this compound. The study found that certain derivatives exhibited potent inhibitory effects against Mycobacterium tuberculosis, with IC50 values significantly lower than those of standard treatments .

Antioxidant Activity Assessment

Another study focused on the antioxidant properties of coumarins, highlighting that modifications at specific positions (such as the addition of chlorine) enhance their radical scavenging abilities. This suggests that this compound may also possess significant antioxidant capabilities .

Summary Table of Biological Activities

特性

IUPAC Name |

2-(6-chloro-7-hydroxy-2-oxochromen-4-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO5/c12-7-3-6-5(1-10(14)15)2-11(16)17-9(6)4-8(7)13/h2-4,13H,1H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZFYWJXEWRWAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=CC(=C(C=C2OC1=O)O)Cl)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。